Welcome to the BenchChem Online Store!
molecular formula C14H12O4S B3126049 2'-Methanesulfonyl-biphenyl-4-carboxylic acid CAS No. 330942-86-4

2'-Methanesulfonyl-biphenyl-4-carboxylic acid

Cat. No. B3126049
M. Wt: 276.31 g/mol
InChI Key: BPZLFXUGRPDDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07678787B2

Procedure details

To a solution of 0.977 g (0.004 mole) of 2′-(methylthio)-1,1′-biphenyl-4-carboxylic acid of Example 14, Step A, in 25 mL of water and 75 mL of acetone was added 10 g. (0.163 mole) of oxone. The mixture was stirred overnight at room temperature. The acetone was removed in vacuo, and the residue was collected (0.80 g) and washed with water to provide a solid, m.p. 273-275° C.
Name
2′-(methylthio)-1,1′-biphenyl-4-carboxylic acid
Quantity
0.977 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.163 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH:14]=[CH:13][C:12]([C:15]([OH:17])=[O:16])=[CH:11][CH:10]=1.[CH3:18]C(C)=O.O[O:23][S:24]([O-:26])=O.[K+]>O>[CH3:18][S:24]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH:10]=[CH:11][C:12]([C:15]([OH:17])=[O:16])=[CH:13][CH:14]=1)(=[O:26])=[O:23] |f:2.3|

Inputs

Step One
Name
2′-(methylthio)-1,1′-biphenyl-4-carboxylic acid
Quantity
0.977 g
Type
reactant
Smiles
CSC1=C(C=CC=C1)C1=CC=C(C=C1)C(=O)O
Name
Quantity
75 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.163 mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetone was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was collected (0.80 g)
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to provide a solid, m.p. 273-275° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CS(=O)(=O)C1=C(C=CC=C1)C1=CC=C(C=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.